Methyl tanshinonate Methyl tanshinonate Methyl tanshinonate is an abietane diterpenoid. It has a role as an anticoronaviral agent.
Methyl tanshinonate is a natural product found in Salvia miltiorrhiza, Salvia sclarea, and Salvia przewalskii with data available.
Brand Name: Vulcanchem
CAS No.: 18887-19-9
VCID: VC20991494
InChI: InChI=1S/C20H18O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,9H,4-5,8H2,1-3H3/t20-/m0/s1
SMILES: CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC
Molecular Formula: C20H18O5
Molecular Weight: 338.4 g/mol

Methyl tanshinonate

CAS No.: 18887-19-9

Cat. No.: VC20991494

Molecular Formula: C20H18O5

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl tanshinonate - 18887-19-9

Specification

Description Methyl tanshinonate is an abietane diterpenoid. It has a role as an anticoronaviral agent.
Methyl tanshinonate is a natural product found in Salvia miltiorrhiza, Salvia sclarea, and Salvia przewalskii with data available.
CAS No. 18887-19-9
Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
IUPAC Name methyl (6S)-1,6-dimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-6-carboxylate
Standard InChI InChI=1S/C20H18O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,9H,4-5,8H2,1-3H3/t20-/m0/s1
Standard InChI Key YFDKIHAZVQFLRC-FQEVSTJZSA-N
Isomeric SMILES CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(C)C(=O)OC
SMILES CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC
Canonical SMILES CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC
Melting Point 175-176°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator